(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique structure that includes an iodopropenyl group, a methylphenyl group, and an azabicyclooctane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azabicyclooctane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the Iodopropenyl Group: This step often involves the use of iodine and a suitable alkene under specific conditions to ensure the correct stereochemistry.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The iodopropenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the iodine atom or to modify the double bond.
Substitution: The iodine atom can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S,5S)-8-[(E)-3-bromoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
- (1R,2S,3S,5S)-8-[(E)-3-chloroprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Uniqueness
The presence of the iodine atom in (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid makes it unique compared to its bromine or chlorine analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H22INO2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C18H22INO2/c1-12-3-5-13(6-4-12)15-11-14-7-8-16(17(15)18(21)22)20(14)10-2-9-19/h2-6,9,14-17H,7-8,10-11H2,1H3,(H,21,22)/b9-2+/t14-,15+,16+,17-/m0/s1 |
InChI Key |
XVDZDVGZYIHARA-UNSMHXHVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C/C=C/I |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)O)N3CC=CI |
Origin of Product |
United States |
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